molecular formula C14H6ClNO2 B5837765 3-chloro-6H-anthra[1,9-cd]isoxazol-6-one

3-chloro-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B5837765
M. Wt: 255.65 g/mol
InChI Key: MHSBLBLSFOSPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound based on the 6H-anthra[1,9-cd]isoxazol-6-one scaffold, which has been identified as a novel and potent inhibitor of the histone-lysine methyltransferase G9a (EHMT2) through shape-based virtual screening and structure-based molecular design . G9a is a key epigenetic enzyme that catalyzes the methylation of histone H3 lysine 9 (H3K9me2), an activity often dysregulated in cancers . Compounds featuring this core structure have demonstrated significant anti-proliferative effects against various cancer cell lines, inducing apoptosis in a dose-dependent manner and causing a marked decrease in global H3K9 dimethylation levels . The anthra[1,9-cd]isoxazol-6-one framework is a privileged structure in medicinal chemistry, with its derivatives serving as promising leads for the development of targeted cancer therapies . This product, this compound, is intended for research purposes to further explore the structure-activity relationship (SAR) of this inhibitor class and to investigate epigenetic mechanisms in disease models. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

12-chloro-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClNO2/c15-10-6-5-9-11-12(10)16-18-14(11)8-4-2-1-3-7(8)13(9)17/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSBLBLSFOSPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C(C4=NO3)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6H-anthra[1,9-cd]isoxazol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthraquinone derivatives with hydroxylamine, followed by chlorination . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 3-chloro-6H-anthra[1,9-cd]isoxazol-6-one involves the inhibition of protein lysine methyltransferase G9a. This enzyme is responsible for the methylation of histone H3 at lysine 9 (H3K9), a modification associated with gene repression. By inhibiting G9a, the compound can reduce H3K9 methylation, leading to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the binding of the compound to the active site of G9a, disrupting its enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    6H-anthra[1,9-cd]isoxazol-6-one: Lacks the chlorine substituent but shares the core structure.

    3-bromo-6H-anthra[1,9-cd]isoxazol-6-one: Similar structure with a bromine atom instead of chlorine.

    3-fluoro-6H-anthra[1,9-cd]isoxazol-6-one: Contains a fluorine atom in place of chlorine.

Uniqueness

3-chloro-6H-anthra[1,9-cd]isoxazol-6-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom can enhance its ability to interact with biological targets, making it a valuable compound for drug development .

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